molecular formula C9H6FNO4 B6282648 7-fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid CAS No. 443955-36-0

7-fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Cat. No.: B6282648
CAS No.: 443955-36-0
M. Wt: 211.15 g/mol
InChI Key: RWZKLTNQQDJZKY-UHFFFAOYSA-N
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Description

7-Fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (CAS Number: 443955-36-0 ) is a high-purity benzoxazine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 9 H 6 FNO 4 and a molecular weight of 211.15 g/mol, serves as a versatile synthetic intermediate and key scaffold for the development of novel bioactive molecules. Its structure incorporates a carboxylic acid functional group, making it a valuable precursor for the synthesis of more complex chemical entities, including its corresponding methyl ester and various amide derivatives. The presence of the fluorine atom is particularly noteworthy, as it can profoundly influence the compound's physicochemical properties, metabolic stability, and binding affinity in biological systems. Research into this compound and its structural analogs, particularly within the benzoxazine and pyridonecarboxylic acid families, has demonstrated considerable potential in the field of antibacterial agents. Studies on related compounds have shown that the benzoxazine core is a privileged structure in drug discovery, with some derivatives exhibiting excellent in vitro potency against a range of gram-positive and gram-negative organisms and demonstrating superior in vivo efficacy in animal infection models when compared to established fluoroquinolone antibiotics . This makes this compound a critical building block for exploring new antibacterial therapies and addressing the growing challenge of antimicrobial resistance. This product is supplied with guaranteed quality and is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals, or for any personal applications. Researchers can obtain this compound in various quantities, with availability typically within 2-3 weeks .

Properties

CAS No.

443955-36-0

Molecular Formula

C9H6FNO4

Molecular Weight

211.15 g/mol

IUPAC Name

7-fluoro-3-oxo-4H-1,4-benzoxazine-6-carboxylic acid

InChI

InChI=1S/C9H6FNO4/c10-5-2-7-6(1-4(5)9(13)14)11-8(12)3-15-7/h1-2H,3H2,(H,11,12)(H,13,14)

InChI Key

RWZKLTNQQDJZKY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C(=C2)C(=O)O)F

Purity

95

Origin of Product

United States

Preparation Methods

Directed Ortho-Metalation Protocol

  • Lithiation: Treat 7-fluoro-1,4-benzoxazin-3-one with LDA (lithium diisopropylamide) in THF at −78°C.

  • Electrophilic Quenching: Introduce gaseous CO₂ to form the carboxylate intermediate.

  • Acidification: Neutralize with HCl to yield the carboxylic acid.

Optimization Data

ParameterCondition
Lithiating AgentLDA (2.2 equiv)
Temperature−78°C
CO₂ Exposure Time2 h
Final Yield68% (after purification)

Reductive Amination and Horner-Wadsworth-Emmons Reaction

A patent (US10017502B2) details a six-step synthesis starting from tert-butyl 7-fluoro-3-oxo-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate (Intermediate 6):

Step 1: Hemiaminal Formation

  • Reagents: Lithium triethylhydroborate (LiEt₃BH, 1 M in THF).

  • Conditions: −78°C, 1.5 h.

  • Outcome: Reduction of the ketone to a hemiaminal (Intermediate 7).

Step 2: Horner-Wadsworth-Emmons Olefination

  • Reagents: Ethyl 2-(diethoxyphosphoryl)acetate, LiHMDS (1 M in THF).

  • Conditions: 0°C → room temperature, 6 h.

  • Outcome: Formation of α,β-unsaturated ester (Intermediate 11).

Reaction Scalability

Scale (Input)Purification MethodYield
20.0 gSilica chromatography (5% EtOAc/heptane)72%
488.3 g ×2Combined silica pad purification69%

Catalytic Hydrogenation and Final Hydrolysis

Hydrogenation of α,β-Unsaturated Ester

  • Catalyst: Palladium on carbon (Pd/C).

  • Conditions: H₂ (3.5 bar), ethanol, 45°C.

  • Outcome: Saturated ethyl ester intermediate.

Saponification

  • Reagents: NaOH (2 M), ethanol/water (3:1).

  • Conditions: Reflux, 3 h.

  • Yield: 85% (after acidification with HCl).

Crystallization and Purification

The crude product is purified via recrystallization from heptane:

  • Solvent: Heptane (6870 mL per 2290 g crude).

  • Procedure: Dissolve at 60°C, seed at 40°C, cool to −5°C.

  • Purity: >99% (HPLC).

Alternative Synthetic Routes

Nitro Group Reduction Pathway

Nitro precursors (e.g., 6-nitro-7-fluoro-1,4-benzoxazin-3-one) are reduced using Fe/AcOH or Zn/NH₄Cl, followed by carboxylation. However, this method suffers from lower yields (≈50%) due to over-reduction side reactions.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates the cyclization step, reducing reaction time from 12 h to 30 min.

Structural Characterization Data

PropertyValueSource
Molecular Formula C₉H₆FNO₄
Molecular Weight 193.16 g/mol
Melting Point 310–314°C
Boiling Point 471.4±45.0°C (Predicted)
Density 1.459±0.06 g/cm³
pKa 4.10±0.20 (Predicted)

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.85 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 12.3 Hz, 1H), 4.55 (s, 2H), 3.20 (t, J = 6.0 Hz, 2H).

  • IR (KBr): 1720 cm⁻¹ (C=O), 1685 cm⁻¹ (COOH).

Challenges and Optimization Opportunities

  • Regioselectivity in Fluorination: Directing fluorine to position 7 requires careful control of electrophilic fluorination conditions.

  • Purification Complexity: Silica chromatography remains necessary due to polar byproducts, but switching to reverse-phase HPLC could improve efficiency.

  • Catalyst Recycling: Pd/C recovery in hydrogenation steps needs optimization to reduce costs .

Chemical Reactions Analysis

7-fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and various fluorinating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that derivatives of benzoxazine compounds exhibit anticancer properties. Studies have demonstrated that 7-fluoro-3-oxo-benzoxazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:

  • Case Study : A derivative was tested against various cancer cell lines, showing significant cytotoxic effects with IC50 values in the low micromolar range .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties.

  • Case Study : In vitro tests against common pathogens showed that the compound inhibited bacterial growth effectively, suggesting its potential as an antimicrobial agent .

Agricultural Applications

7-Fluoro-3-oxo-benzoxazine derivatives have been explored for their use as agrochemicals. Their ability to act as herbicides or fungicides is of particular interest.

Herbicidal Activity

Field studies have indicated that compounds similar to 7-fluoro-3-oxo-benzoxazine can effectively control weed populations without harming crops.

  • Case Study : A formulation containing this compound was tested in agricultural settings and demonstrated a reduction in weed biomass by over 70% compared to untreated controls .

Material Science Applications

The unique chemical structure of 7-fluoro-3-oxo-benzoxazine allows it to be utilized in the development of new materials.

Polymer Chemistry

Research has explored the incorporation of this compound into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

  • Case Study : Polymers modified with benzoxazine derivatives showed improved tensile strength and thermal resistance compared to unmodified polymers .

Mechanism of Action

The mechanism of action of 7-fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as protoporphyrinogen oxidase, leading to the accumulation of porphyrins and subsequent photosensitization in plants . This mechanism is particularly relevant in its application as a herbicide.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can be compared to related fluoroquinolones, benzoxazines, and naphthyridine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Applications References
This compound C₉H₆FNO₄ 211.15 -F (position 7), -COOH (position 6) Protox inhibition, herbicidal Herbicides, pharmaceutical impurity
Ofloxacin C₁₈H₂₀FN₃O₄ 361.37 -F (position 9), piperazinyl group Broad-spectrum antibacterial Treatment of bacterial infections
Levofloxacin C₁₈H₂₀FN₃O₄ 361.37 -F (position 9), -CH₃ (position 3), piperazinyl group Antibacterial Respiratory/urinary tract infections
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid C₁₅H₈ClF₂N₂O₃ 352.69 -Cl (position 7), -F (positions 6 and aryl) Antibacterial (quinolone class) Synthetic antibiotic intermediate
Flumioxazin C₁₉H₁₅FN₂O₄ 354.33 -F, isoindoline-dione moiety Protox inhibition Herbicide

Key Differences

Core Structure :

  • The target compound has a benzoxazine core , while ofloxacin and levofloxacin feature a pyrido[1,2,3-de]-1,4-benzoxazine fused ring system .
  • The naphthyridine derivative () contains a 1,8-naphthyridine core , altering electronic properties and binding affinity .

Substituent Effects: The 7-fluoro substitution in the target compound contrasts with the 9-fluoro position in ofloxacin/levofloxacin, impacting antimicrobial activity . The absence of a piperazinyl group in the target compound explains its lack of direct antibacterial action compared to fluoroquinolones .

Biological Activity: The target compound’s protox inhibition (herbicidal) diverges from the DNA gyrase inhibition mechanism of fluoroquinolones (antibacterial) . Levofloxacin’s methyl group at position 3 enhances its pharmacokinetic profile, a feature absent in the target compound .

Synthetic Routes: The target compound is synthesized via condensation with phthalic anhydride , whereas fluoroquinolones like levofloxacin require multi-step reactions involving piperazinyl substitutions .

Physical-Chemical Properties

  • LogP : The target compound’s ester derivative (e.g., ethyl ester) has a LogP of 2.41 , suggesting moderate lipophilicity .
  • Thermal Stability : The parent benzoxazine (CAS 134997-87-8) decomposes at 262–263°C , comparable to levofloxacin’s melting point .

Biological Activity

7-Fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a compound belonging to the benzoxazine family, which is known for its diverse biological activities. The unique structure of this compound contributes to its potential therapeutic applications, particularly in medicinal chemistry. This article explores the biological activity of this compound based on existing research findings.

  • IUPAC Name : 7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid
  • Molecular Formula : C9H6FNO4
  • Molecular Weight : 211.15 g/mol
  • CAS Number : 56346-41-9
  • Purity : ≥95% .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It has been shown to exhibit:

  • Antimicrobial Activity : Studies indicate that this compound has significant antibacterial properties against various strains of bacteria.
  • Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases.

Biological Activity Data Table

Biological ActivityObservations/FindingsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges DPPH radicals with an IC50 value of 25 µg/mL
Anti-inflammatoryInhibits IL-6 and TNF-alpha production

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and 20 µg/mL against Escherichia coli.

Case Study 2: Antioxidant Activity

In a recent investigation by Johnson et al. (2024), the antioxidant potential of this compound was assessed using the DPPH assay. The findings revealed that at a concentration of 25 µg/mL, the compound effectively reduced DPPH radical levels by 78%, showcasing its strong antioxidant properties.

Case Study 3: Anti-inflammatory Properties

A research article published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of the compound in a murine model of arthritis. The study found that treatment with the compound significantly reduced swelling and inflammation markers compared to the control group, indicating its potential therapeutic application in inflammatory diseases.

Q & A

Basic: What are the recommended synthetic routes for 7-fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid?

The synthesis typically involves cyclization of substituted benzoic acid derivatives. For example:

  • Step 1 : Fluorination at the 7-position using a fluorinating agent (e.g., Selectfluor) under controlled pH to avoid side reactions.
  • Step 2 : Formation of the benzoxazine ring via condensation of a 2-aminophenol derivative with a carbonyl source (e.g., ethyl chloroformate), followed by oxidation to introduce the 3-oxo group .
  • Step 3 : Hydrolysis of ester intermediates (e.g., methyl ester) to yield the carboxylic acid moiety, as seen in structurally related compounds like methyl 2-cyano-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate .

Basic: How is the molecular structure of this compound characterized?

Key techniques include:

  • X-ray crystallography : Resolves the dihydro-2H-1,4-benzoxazine ring conformation and hydrogen-bonding patterns. For example, triclinic crystal systems (space group P1) with lattice parameters a = 9.89 Å, b = 10.24 Å, c = 13.67 Å have been reported for analogous quinoline-carboxylic acids .
  • NMR spectroscopy : 19F^{19}\text{F}-NMR confirms fluorination at the 7-position (δ ≈ -120 ppm), while 1H^{1}\text{H}-NMR identifies protons on the dihydro ring (δ 4.2–4.5 ppm for H-3 and H-4) .

Advanced: How does the fluorine substitution at position 7 influence bioactivity in related benzoxazine derivatives?

Fluorine enhances:

  • Lipophilicity : Improves membrane permeability, critical for antibacterial activity (e.g., fluoroquinolones like levofloxacin) .
  • Electron-withdrawing effects : Stabilizes the enolate intermediate in enzyme-binding interactions, as observed in gyrase inhibition studies .
  • Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes compared to non-fluorinated analogs .

Advanced: How can researchers resolve contradictions in reported antibacterial activity data for this compound?

Contradictions may arise from:

  • Assay variability : Standardize MIC (Minimum Inhibitory Concentration) testing using Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922 .
  • Solubility differences : Use DMSO stock solutions at ≤1% v/v to avoid precipitation in aqueous media .
  • Structural analogs : Compare with 9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazinyl) derivatives, which show enhanced Gram-negative activity due to piperazinyl group interactions .

Advanced: What analytical methods are optimal for quantifying this compound in biological matrices?

  • HPLC-MS/MS : Use a C18 column (e.g., Agilent ZORBAX Eclipse Plus) with mobile phase A (0.1% formic acid) and B (acetonitrile). Monitor transitions m/z 280 → 236 (quantifier) and m/z 280 → 192 (qualifier) .
  • Sample preparation : Protein precipitation with acetonitrile (3:1 v/v) minimizes matrix effects in plasma/serum .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

  • pH stability : Degrades rapidly at pH > 8 due to hydrolysis of the oxazine ring. Stability is optimal at pH 5–6 (half-life > 24 hrs at 25°C) .
  • Thermal stability : Decomposes above 150°C, forming 6-fluoro-2H-1,4-benzoxazine-3-one as a major degradation product. Use argon atmosphere during thermal analysis .

Basic: What functional groups are critical for reactivity in this compound?

  • 3-Oxo group : Participates in keto-enol tautomerism, enabling metal coordination (e.g., Mg2+^{2+} in enzymatic assays) .
  • Carboxylic acid : Facilitates salt formation (e.g., sodium or piperazinium salts) to improve solubility .
  • Fluorine at C7 : Directs electrophilic substitution reactions to the 5- and 8-positions .

Advanced: What computational methods predict the compound’s interaction with bacterial topoisomerases?

  • Molecular docking : Use AutoDock Vina with PDB 1KZN (DNA gyrase) to model hydrogen bonds between the 3-carboxyl group and Ser84/Arg116 residues .
  • MD simulations : AMBER force fields reveal stable binding over 100 ns, correlating with experimental IC50_{50} values .

Basic: How is purity assessed for this compound?

  • HPLC-UV : Purity >98% confirmed by symmetry factor (0.9–1.1) and absence of peaks at 254 nm .
  • Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values (e.g., C9_9H7_7FNO4_4) .

Advanced: What strategies mitigate solubility limitations in in vitro assays?

  • Co-solvents : Use 10% PEG-400 in PBS to maintain solubility without cytotoxicity .
  • Prodrug design : Synthesize methyl or ethyl esters (e.g., methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate) for improved lipophilicity .

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